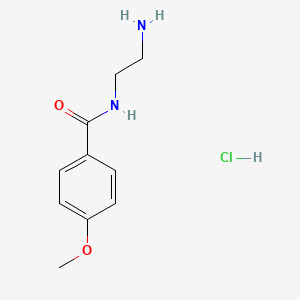

N-(2-Aminoethyl)-4-methoxybenzamid-Hydrochlorid

Übersicht

Beschreibung

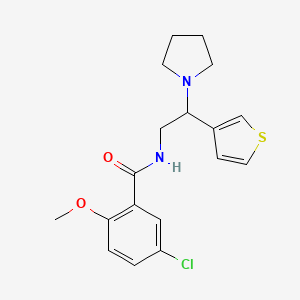

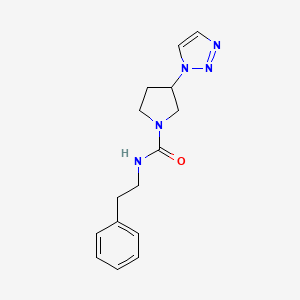

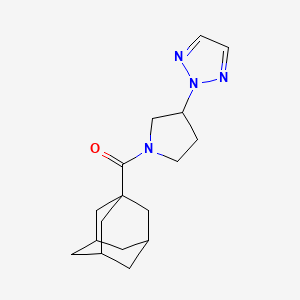

Compounds like “N-(2-aminoethyl)-4-methoxybenzamide hydrochloride” belong to a class of organic compounds known as amides. These are organic compounds that contain a functional group called an amide group - characterized by a nitrogen atom connected to the carbonyl carbon atom .

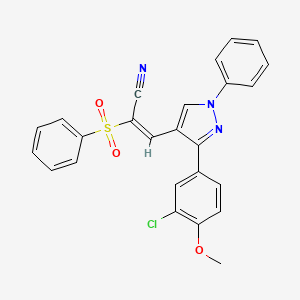

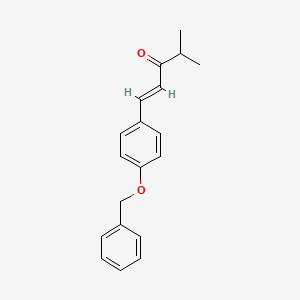

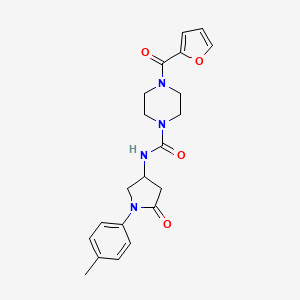

Molecular Structure Analysis

The molecular structure of a compound like “N-(2-aminoethyl)-4-methoxybenzamide hydrochloride” would consist of a benzamide core, which is a benzene ring attached to an amide group. The “4-methoxy” indicates a methoxy group (O-CH3) attached to the fourth carbon of the benzene ring, and the “N-(2-aminoethyl)” indicates an aminoethyl group (NH2-CH2-CH2-) attached to the nitrogen of the amide group .Chemical Reactions Analysis

Amides, including benzamides, are generally stable compounds but can participate in various chemical reactions. For example, they can be hydrolyzed to produce carboxylic acids and amines . The presence of other functional groups on the molecule can also enable other types of reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(2-aminoethyl)-4-methoxybenzamide hydrochloride” would depend on its exact molecular structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and charge distribution .Wissenschaftliche Forschungsanwendungen

Regenerative Medizin und Gewebetechnik

N-(2-Aminoethyl)-4-methoxybenzamid-Hydrochlorid kann bei der Herstellung von Hydrogelen verwendet werden, die eine wichtige Rolle in der regenerativen Medizin und der Gewebetechnik spielen . Diese Hydrogele können zur Zellverkapselung, Medikamentenverabreichung und Biofabrikation verwendet werden . Sie bieten Vorteile wie eine UV-lichtfreie und schnelle Polymerisationsvernetzungsdynamik sowie eine zellfreundliche Vernetzungsumgebung, die die Zellverkapselung oder die in-situ-Vernetzung in Gegenwart von Zellen und Gewebe unterstützt .

Medikamentenverabreichungssysteme

Die Verbindung kann bei der Entwicklung von Medikamentenverabreichungssystemen verwendet werden. Hydrogele aus dieser Verbindung können verwendet werden, um Medikamente zu verkapseln und an bestimmte Stellen im Körper zu liefern . Die Hydrogele können so konzipiert werden, dass sie die Medikamente kontrolliert freisetzen, wodurch die Wirksamkeit der Behandlung verbessert wird .

Biokonjugation

This compound kann in der Biokonjugation verwendet werden, einem Verfahren, bei dem zwei Biomoleküle miteinander verbunden werden . Dies kann in verschiedenen Forschungsbereichen nützlich sein, darunter die Entwicklung neuer Medikamente und Therapien .

Vernetzer

Diese Verbindung kann als Vernetzer verwendet werden, eine Substanz, die zwei verschiedene Moleküle miteinander verbinden kann . Vernetzer sind in vielen Forschungsbereichen wichtig, darunter die Materialwissenschaften und die Biochemie .

Synthese von PNA-Monomeren

This compound kann bei der Synthese von PNA (Peptid-Nukleinsäure)-Monomeren verwendet werden . PNA ist eine synthetische Nachahmung der DNA, die viele potenzielle Anwendungen in der Biotechnologie und Medizin hat .

Pharmazeutische Entwicklung

Diese Verbindung kann bei der Entwicklung neuer Arzneimittel verwendet werden . Ihre Eigenschaften machen sie in einer Vielzahl von Anwendungen nützlich, einschließlich der Entwicklung neuer Medikamente und Therapien .

Wirkmechanismus

Target of Action

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride is a monomer used for polymerization reactions . It is used to synthesize polymers for nucleic acid complexation and polyplex formation .

Mode of Action

The compound interacts with its targets through covalent ester formation and/or alkylammonium ions . This interaction leads to the formation of polymers that can complex with nucleic acids, thereby affecting their function .

Biochemical Pathways

The compound affects the biochemical pathways involved in nucleic acid complexation and polyplex formation . The downstream effects of these pathways include changes in gene expression and cellular function .

Pharmacokinetics

As a monomer used for polymerization reactions, it is expected to have good bioavailability .

Result of Action

The molecular and cellular effects of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride’s action include changes in nucleic acid structure and function, alterations in gene expression, and modifications to cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride . For example, the efficiency of polymerization reactions can be affected by these factors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-4-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLJHJBMBLPOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2373191.png)

![methyl 5-((1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2373192.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2373193.png)

![2-Methylpropyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)

![1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2373199.png)

![N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373200.png)

![2-((2-fluorobenzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373201.png)